

A Technical Guide to the Spectroscopic Analysis of Cinoxate's UV Absorption

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Compound of Interest

Compound Name: Cinoxate

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This technical guide provides an in-depth examination of the ultraviolet (UV) absorption properties of **Cinoxate** (2-ethoxyethyl p-methoxycinnamate), a cinnamate-based organic compound historically used as a UVB filter in sunscreen products. This document details the fundamental mechanism of its UV attenuation, presents key spectroscopic data, and offers comprehensive experimental protocols for its analysis. While **Cinoxate** remains approved by the FDA, its use has diminished in favor of more effective and broad-spectrum filters.^{[1][2]}

Core Mechanism of UV Absorption

Cinoxate functions as a chemical sunscreen agent by absorbing UV radiation, thereby diminishing its penetration through the epidermis.^{[3][4]} The process is rooted in the molecular structure of the compound, specifically the presence of a p-methoxycinnamate chromophore. This system of conjugated double bonds is adept at absorbing high-energy photons within the UVB range of the electromagnetic spectrum.

The mechanism can be summarized in the following steps:

- **Photon Absorption:** The **Cinoxate** molecule, in its stable ground state, absorbs a UV photon.
- **Electronic Excitation:** The energy from the photon excites electrons within the conjugated system, promoting them to a higher-energy, unstable excited state.^[5]

- **Energy Dissipation:** The molecule rapidly returns to its ground state. The absorbed energy is released as lower-energy, less harmful infrared radiation, which is perceived as heat.^{[5][6]}

This efficient cycle of absorption and dissipation allows **Cinoxate** to convert damaging UV radiation into a benign form of energy, protecting the skin from potential DNA damage.

Caption: Mechanism of UV energy absorption and dissipation by **Cinoxate**.

Quantitative Spectroscopic Data

The efficacy of a UV filter is defined by its absorption spectrum and molar absorptivity. The following table summarizes the key quantitative parameters for **Cinoxate** based on available literature.

Parameter	Value	Significance	Reference
UV Absorption Range	270 - 328 nm	Defines the spectral range of protection, primarily within the UVB spectrum.	[3][4]
Maximum Absorbance (λ_{max})	289 nm / 306 nm	The wavelength at which Cinoxate absorbs UV radiation most effectively.	[1][3][4]
Molar Absorptivity (ϵ)	19,400 L mol ⁻¹ cm ⁻¹ at 306 nm	A measure of how strongly the molecule absorbs light at its λ_{max} . A high value indicates high efficiency.	[3][4]
Approved Concentration (USA)	Up to 3%	The maximum concentration permitted by the FDA in over-the-counter sunscreen products.	[1][6]
Solubility	Insoluble in water; miscible with alcohols, esters, and vegetable oils.	Critical for selecting an appropriate solvent for spectroscopic analysis and formulation.	[3][7]

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of **Cinoxate**.

This protocol outlines the procedure for determining the characteristic UV absorption spectrum and λ_{max} of **Cinoxate**.

- Objective: To measure the absorbance of **Cinoxate** across the UV spectrum (250-400 nm) and identify its wavelength of maximum absorbance (λ_{max}).
- Materials and Equipment:
 - UV-Vis Spectrophotometer (double-beam or diode array)
 - Quartz cuvettes (1 cm path length)
 - **Cinoxate** standard
 - Solvent: 95% Ethanol or Isopropanol (spectroscopic grade)
 - Volumetric flasks and pipettes
 - Analytical balance
- Reagent Preparation (Stock Solution):
 - Accurately weigh approximately 25 mg of **Cinoxate** standard.
 - Quantitatively transfer the standard to a 250 mL volumetric flask.
 - Dissolve and dilute to the mark with the chosen solvent (e.g., 95% Ethanol) to create a stock solution of approximately 100 $\mu\text{g/mL}$.
 - From the stock solution, prepare a working solution with a concentration expected to yield an absorbance between 0.5 and 1.0 at its λ_{max} (e.g., a 1:10 dilution to 10 $\mu\text{g/mL}$).
- Experimental Workflow:

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References

- 1. spflist.com [spflist.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cinoxate | C₁₄H₁₈O₄ | CID 5373773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Cinoxate | 104-28-9 [smolecule.com]
- 5. What is the mechanism of Octinoxate? [synapse.patsnap.com]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. Cinoxate [chemeurope.com]
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